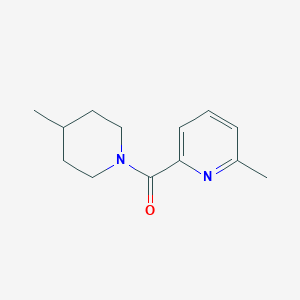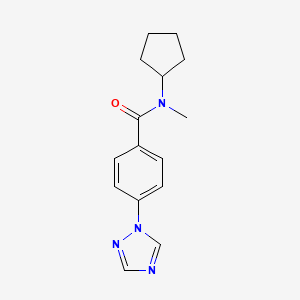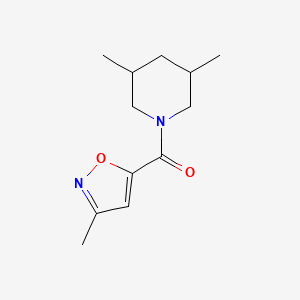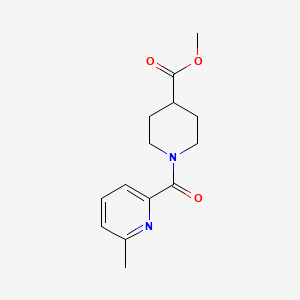![molecular formula C16H18N2O B7508765 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide works by activating the STING pathway, which is a key component of the innate immune response. When this compound binds to STING, it triggers the production of interferons and other cytokines that activate immune cells. This leads to the recruitment of immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other cytokines, which activate immune cells. It also increases the production of nitric oxide, which can cause vasodilation and increase blood flow to the tumor. This compound has also been shown to increase the expression of genes involved in apoptosis (programmed cell death) and decrease the expression of genes involved in cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study as a cancer treatment. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize this compound in large quantities, which can limit its availability for use in experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide. One area of focus could be on improving the synthesis method to increase the yield of this compound and make it more readily available for use in experiments. Another area of focus could be on studying the mechanism of action of this compound in more detail, to better understand how it works and how it could be used in cancer treatment. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-cyanopyridine with methylamine and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound works by stimulating the immune system to attack cancer cells. It does this by activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other cytokines that activate immune cells.
Propiedades
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-4-7-14(8-5-12)11-18(3)16(19)15-9-6-13(2)17-10-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAANEQQLFTUXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


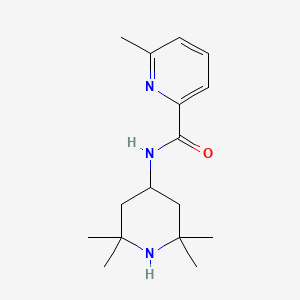
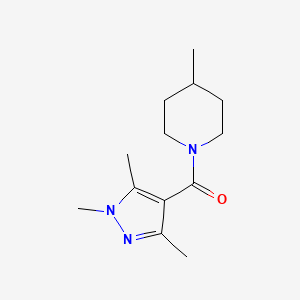
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
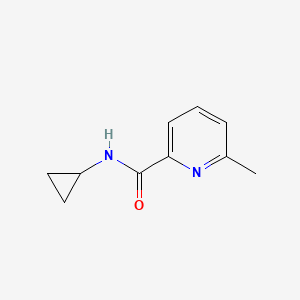
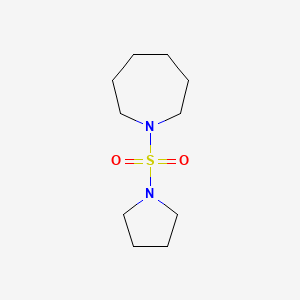
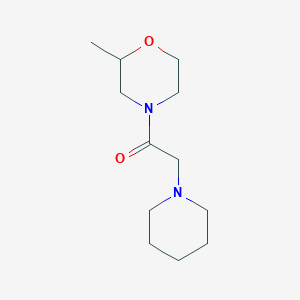
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)

